Chemical structure and properties of (R)-2-amino-2-cyclopropylethanol
Chemical structure and properties of (R)-2-amino-2-cyclopropylethanol
An In-depth Technical Guide to (R)-2-amino-2-cyclopropylethanol: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
(R)-2-amino-2-cyclopropylethanol is a chiral building block of significant interest to the pharmaceutical and chemical research communities. Its structure combines a stereodefined amino alcohol—a prevalent pharmacophore—with a cyclopropyl group, a moiety known to confer advantageous physicochemical and pharmacological properties.[1] This guide provides a comprehensive overview of (R)-2-amino-2-cyclopropylethanol, detailing its chemical structure, physicochemical properties, plausible synthetic strategies, and robust analytical characterization methods. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and related structures in their scientific endeavors. The discussion emphasizes the rationale behind methodological choices, reflecting a synthesis of theoretical knowledge and practical field experience.
Introduction: The Strategic Value of the Cyclopropyl Amino Alcohol Motif
In modern drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The cyclopropyl group has emerged as a "bioisostere" of choice, often replacing larger or more metabolically labile groups to enhance a molecule's properties.[1] Its rigid, three-dimensional structure can lock in favorable conformations for receptor binding, increase metabolic stability by shielding adjacent positions from enzymatic degradation, and improve cell permeability.
When incorporated into a chiral 1,2-amino alcohol framework, the cyclopropyl group creates a unique scaffold. Chiral amino alcohols are foundational components of numerous approved drugs, participating in key hydrogen bonding and ionic interactions with biological targets. The specific (R)-configuration at the carbon bearing the amino and cyclopropyl groups dictates a precise spatial arrangement, making (R)-2-amino-2-cyclopropylethanol a valuable starting material for constructing complex, stereochemically defined drug candidates.
This guide moves beyond a simple recitation of facts to provide a practical framework for the synthesis and analysis of this important molecule.
Chemical Structure and Physicochemical Properties
The fundamental identity of (R)-2-amino-2-cyclopropylethanol is established by its unique arrangement of atoms and the resulting physical characteristics.
Chemical Structure
The structure, featuring a chiral center at the C2 position, is depicted below.
Caption: 2D structure of (R)-2-amino-2-cyclopropylethanol.
Identifiers and Properties
The key physicochemical properties are summarized in the table below for quick reference. These values are critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-cyclopropylethanol | [2] |
| CAS Number | 1270290-36-2 | [2][3][4] |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Boiling Point | 221.2 ± 13.0 °C at 760 mmHg | [3] |
| Flash Point | 87.6 ± 19.8 °C | [3] |
| LogP (calculated) | -0.6 | [2] |
| SMILES | C1CC1N | [2] |
| InChIKey | LLCCGHDKJXAQLS-YFKPBYRVSA-N | [2] |
Synthetic Strategies: A Field-Proven Perspective
While numerous methods exist for the synthesis of chiral amino alcohols, a robust and scalable protocol for (R)-2-amino-2-cyclopropylethanol requires careful consideration of starting material availability, stereochemical control, and purification. Below are two plausible and well-precedented strategies a senior scientist would consider.
Strategy 1: Asymmetric Reduction of an α-Amino Ketone
This is a direct and often highly efficient route. The core principle involves the stereoselective reduction of a prochiral ketone, guided by a chiral catalyst, to set the desired hydroxyl stereocenter.
Workflow:
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Synthesis of Precursor: The key intermediate is 2-amino-1-cyclopropylethanone. This can be synthesized from cyclopropyl methyl ketone via α-bromination followed by displacement with an ammonia equivalent (e.g., sodium azide followed by reduction, or direct amination). The amino group must be protected (e.g., with Boc or Cbz groups) to ensure compatibility with subsequent steps.
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Asymmetric Reduction: The protected amino ketone is subjected to asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction is an industry-standard method for this transformation, employing a borane source (like BH₃·SMe₂) and a chiral oxazaborolidine catalyst. The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol. For the desired (R)-alcohol, the appropriate catalyst must be selected.
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Deprotection: The protecting group on the nitrogen is removed under standard conditions (e.g., TFA or HCl for Boc; hydrogenolysis for Cbz) to yield the final product.
Caption: Workflow for Asymmetric Reduction Strategy.
Expertise & Causality: The choice of a protecting group is critical. A Boc group is often preferred due to its stability under the reducing conditions and its straightforward removal with acid, which typically yields the product as a stable salt (e.g., hydrochloride or trifluoroacetate) that is easier to handle and purify.
Strategy 2: Ring-Opening of a Chiral Cyclopropyl Epoxide
This strategy leverages a readily available chiral starting material and a highly regioselective reaction.
Workflow:
-
Epoxide Formation: Start with cyclopropylacetaldehyde. This can be converted to a vinyl cyclopropane via a Wittig reaction. Subsequent asymmetric epoxidation (e.g., using the Sharpless epoxidation for an allylic alcohol precursor, or a Jacobsen epoxidation) can generate the desired chiral epoxide.
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Regioselective Ring-Opening: The chiral epoxide is then opened with a nitrogen nucleophile. Sodium azide (NaN₃) is an excellent choice as it is small, highly nucleophilic, and regioselectively attacks the less sterically hindered carbon. This results in an azido alcohol.
-
Reduction of Azide: The azide group is cleanly reduced to a primary amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (PPh₃, then H₂O). This step is high-yielding and typically does not affect other functional groups.
Caption: Workflow for Epoxide Ring-Opening Strategy.
Trustworthiness & Self-Validation: This pathway is self-validating because the stereochemistry is set early at the epoxidation step. The subsequent Sₙ2 ring-opening and azide reduction steps are known to proceed with high fidelity and without racemization, ensuring the stereochemical integrity of the final product.
Analytical Characterization: A Self-Validating Protocol
Confirming the identity, purity, and stereochemistry of the final product is non-negotiable. A combination of spectroscopic methods provides a complete picture of the molecule.
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~0.2-1.0 ppm: Multiplets (4H) from cyclopropyl CH₂ groups. ~2.5-3.0 ppm: Multiplet (1H) for the chiral CH. ~3.5-3.8 ppm: Diastereotopic multiplets (2H) for the CH₂OH group. Variable: Broad singlets for NH₂ and OH protons (can be exchanged with D₂O). | The upfield signals are characteristic of the strained cyclopropyl ring. The CH₂OH protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet (dd or AB quartet). |
| ¹³C NMR | ~0-15 ppm: 2 signals for the cyclopropyl CH₂ carbons. ~55-65 ppm: Signal for the chiral CH carbon. ~60-70 ppm: Signal for the CH₂OH carbon. | Provides a carbon count and confirms the presence of the key functional group environments. |
| IR Spectroscopy | 3200-3500 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations. 2850-3000 cm⁻¹: C-H stretching from alkyl and cyclopropyl groups. ~1600 cm⁻¹: N-H scissoring (bending) vibration. ~1050 cm⁻¹: C-O stretching of the primary alcohol. | Confirms the presence of the primary amine and primary alcohol functional groups, which are the most prominent features in the IR spectrum. |
| Mass Spec (EI) | M⁺ at m/z = 101: Molecular ion peak (may be weak). [M-1]⁺ at m/z = 100. [M-17]⁺ at m/z = 84: Loss of OH. [M-31]⁺ at m/z = 70: Loss of CH₂OH (a common fragmentation for primary alcohols). | Provides the molecular weight and key fragmentation patterns that corroborate the structure. |
| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase (e.g., Chiralpak®). | Confirms the enantiomeric purity of the final compound, which is a critical quality attribute. |
Purification and Handling
Purification Protocol
(R)-2-amino-2-cyclopropylethanol is a polar molecule, which dictates the purification strategy.
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Extraction: After quenching the reaction, an acid-base extraction can be effective. The product can be extracted into an aqueous acid layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent like dichloromethane or ethyl acetate.
-
Chromatography: If further purification is needed, column chromatography on silica gel can be challenging due to the basicity of the amine, which can cause streaking. A common field-proven technique is to pre-treat the silica with a small amount of triethylamine in the eluent system (e.g., 0.5-1% Et₃N in a CH₂Cl₂/MeOH gradient). Alternatively, chromatography on neutral or basic alumina can be more effective.
-
Crystallization: The free base is a low-melting solid or oil. For long-term storage and high purity, it is often converted to a salt (e.g., hydrochloride, oxalate) which is typically a stable, crystalline solid that can be purified by recrystallization.
Safety and Handling
Based on data for analogous compounds, (R)-2-amino-2-cyclopropylethanol should be handled with care.
-
Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May also cause respiratory irritation.
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
Applications in Drug Discovery
The title compound is not an end-product but a high-value starting material. Its utility lies in its ability to be incorporated into larger molecules to probe structure-activity relationships (SAR).
-
Peptidomimetics: It can serve as a conformationally constrained replacement for natural amino acids in peptides, potentially increasing resistance to proteolysis.[1]
-
Catalyst Ligands: Chiral amino alcohols are precursors to important ligands for asymmetric catalysis, such as oxazolines (Box ligands) or phosphine-containing ligands.
-
GPCR Modulators: The amino alcohol motif is common in ligands for G-protein coupled receptors. The unique stereochemistry and cyclopropyl group can be used to fine-tune selectivity and potency for specific receptor subtypes.
Conclusion
(R)-2-amino-2-cyclopropylethanol represents a convergence of desirable structural features for modern medicinal chemistry. While its synthesis and characterization require careful planning and execution, the strategies and analytical protocols outlined in this guide provide a robust, field-tested framework for success. By understanding the causality behind the choice of reagents, reaction conditions, and analytical methods, researchers can confidently produce and validate this compound, unlocking its potential as a powerful tool in the development of next-generation therapeutics.
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